

applications of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde in medicinal chemistry

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Compound of Interest

Compound Name: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

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Lack of Specific Research on 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

Extensive literature searches have revealed a significant lack of specific medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for the compound **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde**. While this molecule is available from commercial suppliers for research purposes, published studies detailing its biological activity or use as a lead compound in drug discovery are not readily available.

However, the core structure, a pyrrole-2-carbaldehyde scaffold, is a well-recognized pharmacophore in medicinal chemistry. Derivatives of pyrrole-2-carbaldehyde have been investigated for a range of therapeutic applications. This document provides a general overview of the potential applications and synthetic approaches for this class of compounds, based on available literature for structurally related molecules.

General Application Notes for Pyrrole-2-Carbaldehyde Derivatives

The pyrrole ring is a privileged scaffold in medicinal chemistry due to its presence in many natural products and FDA-approved drugs.[1][2] The addition of a carbaldehyde group at the 2-position provides a versatile chemical handle for the synthesis of more complex molecules.[3][4]

Anticancer Potential

Pyrrole derivatives are extensively studied for their anticancer properties.[1][5][6][7] The pyrrole scaffold is a key component of several kinase inhibitors.[2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] The aldehyde functionality on the pyrrole ring can be used to synthesize various heterocyclic structures that may exhibit cytotoxic activity against tumor cells.[6] The general mechanism of action for many pyrrole-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][5]

Antimicrobial Activity

Pyrrole derivatives have also shown promise as antimicrobial agents.[8][9][10][11][12] The pyrrole ring is found in natural antibiotics like pyrrolnitrin.[11] Synthetic pyrrole-2-carbaldehyde derivatives can be used as precursors to synthesize compounds with antibacterial and antifungal activity.[8] The mode of action for such compounds can vary, but they often target essential microbial enzymes or disrupt cell membrane integrity.[10]

Experimental Protocols: A General Approach

While a specific protocol for **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** is not available, a general method for the synthesis of N-substituted pyrrole-2-carbaldehydes can be outlined based on established chemical literature.[13][14][15][16] The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles to produce pyrrole-2-carbaldehydes.[4]

General Synthesis of N-Substituted Pyrrole-2-Carbaldehydes

This protocol describes a two-step process: 1) N-alkylation of pyrrole, followed by 2) formylation.

Step 1: N-Alkylation of Pyrrole

- Materials: Pyrrole, a suitable base (e.g., sodium hydride), an appropriate alkylating agent (e.g., 3-(chloromethyl)pyridine for the target compound), and a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

- Procedure:

1. To a solution of pyrrole in the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
2. Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the pyrrole anion.
3. Add the alkylating agent dropwise to the reaction mixture.
4. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
5. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

- Materials: The N-substituted pyrrole from Step 1, a Vilsmeier reagent (typically prepared in situ from phosphorus oxychloride and DMF), and a suitable solvent (e.g., dichloromethane or DMF).
- Procedure:
 1. Prepare the Vilsmeier reagent by adding phosphorus oxychloride to DMF at 0 °C and stirring for a short period.
 2. Add the N-substituted pyrrole to the Vilsmeier reagent at 0 °C.
 3. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

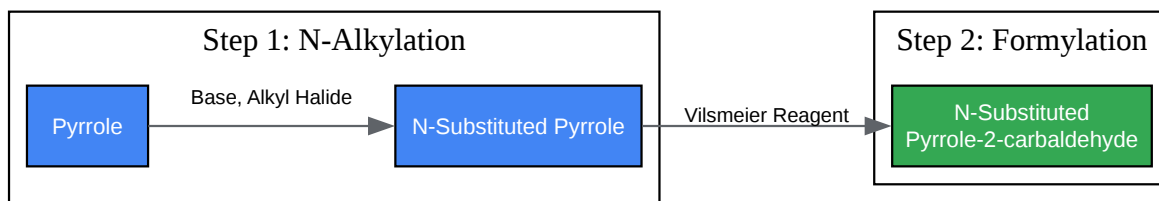
4. Pour the reaction mixture onto ice and neutralize with an aqueous base (e.g., sodium hydroxide solution).
5. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
6. Purify the final product by column chromatography or recrystallization.

Data Presentation

Due to the lack of published research, no quantitative data (e.g., IC₅₀, MIC) for **1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde** can be presented. Researchers interested in this compound would need to perform initial biological screenings to determine its activity in various assays.

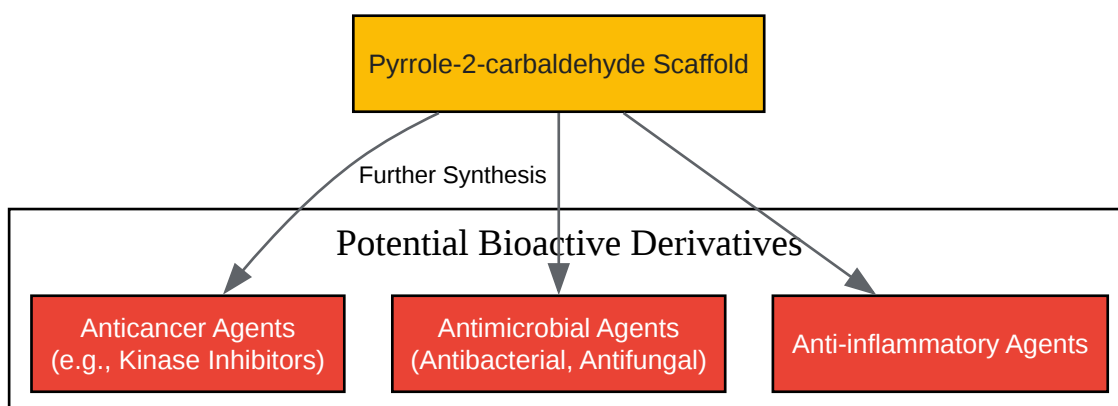
Visualizations

The following diagrams illustrate the general synthetic workflow and the central role of the pyrrole-2-carbaldehyde scaffold in the synthesis of diverse bioactive molecules.



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Caption: General Synthetic Workflow for N-Substituted Pyrrole-2-carbaldehydes.



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Caption: Medicinal Chemistry Applications of the Pyrrole-2-carbaldehyde Scaffold.

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